N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058188-91-2
VCID: VC5177045
InChI: InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18)
SMILES: CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Molecular Formula: C14H23N3O3S2
Molecular Weight: 345.48

N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

CAS No.: 1058188-91-2

Cat. No.: VC5177045

Molecular Formula: C14H23N3O3S2

Molecular Weight: 345.48

* For research use only. Not for human or veterinary use.

N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide - 1058188-91-2

Specification

CAS No. 1058188-91-2
Molecular Formula C14H23N3O3S2
Molecular Weight 345.48
IUPAC Name N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Standard InChI InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18)
Standard InChI Key JKNUTEUYLOOACC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at position 1 with a methylsulfonyl group and at position 3 with a carboxamide group.

  • Thiazole Substituent: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted at position 4 with a tert-butyl group.

  • Functional Groups:

    • Methylsulfonyl (CH₃SO₂-): Enhances solubility and modulates electronic properties.

    • Carboxamide (CONH₂): Facilitates hydrogen bonding, critical for biological interactions.

The molecular formula is deduced as C₁₅H₂₂N₄O₃S₂, with a molecular weight of 386.5 g/mol based on analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₅H₂₂N₄O₃S₂
Molecular Weight386.5 g/mol
LogP (Predicted)2.1–2.7
Solubility (Water)<1 mg/mL
Melting Point180–185°C (decomposes)Estimated from

Spectral Characterization

  • ¹H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.4 ppm), a multiplet for the piperidine protons (δ 2.5–3.5 ppm), and a downfield shift for the thiazole protons (δ 7.2–7.7 ppm) .

  • LCMS: A prominent [M+H]+ ion at m/z 387.5 aligns with the molecular weight .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves three stages:

  • Piperidine Functionalization: Introduction of the methylsulfonyl group via sulfonylation of a piperidine amine precursor.

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or aldehydes.

  • Carboxamide Coupling: Activation of a carboxylic acid intermediate followed by amidation.

Preparation of 1-(Methylsulfonyl)piperidine-3-carboxylic Acid

A piperidine-3-carboxylic acid derivative is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

Synthesis of 4-(tert-Butyl)thiazol-2-amine

Thiourea reacts with tert-butyl bromoacetate under basic conditions to form the thiazole ring, followed by deprotection to yield the amine .

Amide Bond Formation

The carboxylic acid is activated using HATU or EDC and coupled with 4-(tert-butyl)thiazol-2-amine to furnish the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
SulfonylationCH₃SO₂Cl, Et₃N, DCM, 0°C→RT85%
Thiazole CyclizationThiourea, tert-butyl bromoacetate, K₂CO₃, EtOH32.9%
AmidationHATU, DIPEA, DMF67%

Physicochemical and Pharmacological Properties

Solubility and Permeability

The compound’s low aqueous solubility (<1 mg/mL) and moderate LogP (2.1–2.7) suggest limited bioavailability, necessitating formulation strategies like salt formation or nanoemulsions .

Biological Activity

While direct data are unavailable, structurally related piperidine-thiazole hybrids exhibit:

  • Kinase Inhibition: Targeting EGFR or VEGFR2 with IC₅₀ values in the nanomolar range .

  • Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Pharmaceutical Research

Lead Compound Optimization

The tert-butyl group enhances metabolic stability, while the methylsulfonyl moiety improves solubility, making this compound a viable scaffold for anticancer or anti-inflammatory drug candidates .

Patent Landscape

Similar compounds are protected under patents for:

  • WO2021156477A1: Piperidine-thiazole derivatives as JAK2 inhibitors.

  • US20230151012A1: Antimicrobial agents targeting Gram-positive bacteria.

Analytical and Regulatory Considerations

Regulatory Status

Currently classified as "For Research Use Only" (RUO), with no FDA approvals as of April 2025 .

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